molecular formula C9H9N3OS B8240685 3-(4-(Methylthio)phenyl)-1,2,4-oxadiazol-5-amine

3-(4-(Methylthio)phenyl)-1,2,4-oxadiazol-5-amine

Cat. No.: B8240685
M. Wt: 207.25 g/mol
InChI Key: NJHFUYFKRBPGAK-UHFFFAOYSA-N
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Description

3-(4-(Methylthio)phenyl)-1,2,4-oxadiazol-5-amine ( 1699194-80-3) is a high-purity chemical compound supplied for research and development purposes. This molecule, with the molecular formula C 9 H 9 N 3 OS and a molecular weight of 207.25, belongs to the 1,2,4-oxadiazole family, a class of heterocyclic compounds known for their diverse biological activities and utility in material science . The 1,2,4-oxadiazole scaffold is of significant interest in medicinal chemistry. Research into structurally similar 3,5-diaryl-1,2,4-oxadiazole derivatives has demonstrated promising antioxidant properties, including potent free radical scavenging activity in assays such as DPPH and FRAP, as well as nitric oxide scavenging capabilities . These findings suggest potential applications for related compounds in investigating redox biology and developing therapeutic candidates for diseases linked to oxidative stress. As a building block, this compound can be used in the synthesis of more complex molecules for various research applications, including drug discovery and the development of novel materials . Handling and Safety: This product is for research use only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. Please refer to the associated Safety Data Sheet (SDS) for detailed handling and storage information. The compound should be stored in a dark place under an inert atmosphere at room temperature .

Properties

IUPAC Name

3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c1-14-7-4-2-6(3-5-7)8-11-9(10)13-12-8/h2-5H,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHFUYFKRBPGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NOC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Amidoximes with Acyl Chlorides

A widely employed method involves the cyclization of amidoximes with acyl chlorides. The amidoxime precursor, 4-(methylthio)benzamidoxime , is synthesized by treating 4-(methylthio)benzonitrile with hydroxylamine hydrochloride in ethanol/water under reflux. Subsequent reaction with chloroacetyl chloride in the presence of triethylamine yields the oxadiazole core.

Key reaction parameters :

  • Temperature : 80–90°C under reflux.

  • Solvent : Anhydrous dichloromethane.

  • Yield : 65–72% after recrystallization (ethanol/water).

The amine group at position 5 is introduced via hydrolysis of the intermediate nitrile group. For instance, treatment with aqueous ammonia (25%) at 60°C for 6 hours converts the nitrile to a primary amine.

Hydrazinolysis of Oxadiazole-Thione Derivatives

An alternative route involves the synthesis of 3-(4-(methylthio)phenyl)-1,2,4-oxadiazole-5-thione as an intermediate. This compound is prepared by reacting 4-(methylthio)benzohydrazide with carbon disulfide in ethanolic potassium hydroxide. The thione group is then displaced by ammonia under high-pressure conditions (120°C, 15 psi) to yield the target amine.

Optimization insights :

  • Ammonia concentration : 30% aqueous solution.

  • Catalyst : Copper(I) iodide (5 mol%) enhances substitution efficiency.

  • Yield : 58–63% after column chromatography (silica gel, hexane/ethyl acetate).

Reaction Mechanism and Intermediate Characterization

Cyclocondensation Pathway

The formation of the 1,2,4-oxadiazole ring proceeds via nucleophilic attack of the amidoxime’s oxygen on the electrophilic carbonyl carbon of the acyl chloride. This is followed by intramolecular dehydration, facilitated by bases like triethylamine, to form the heterocyclic core.

Critical spectroscopic data :

  • IR : Absorption at 1633 cm⁻¹ (C=N stretch) and 3452 cm⁻¹ (N–H stretch).

  • ¹H NMR : Singlet at δ 2.61 ppm (methylthio group) and aromatic protons at δ 7.33–7.75 ppm.

Thione-to-Amine Conversion

The substitution of the thione group with ammonia follows an SNAr (nucleophilic aromatic substitution) mechanism. The electron-withdrawing oxadiazole ring activates the carbon at position 5, enabling ammonia to displace the sulfur atom.

Table 1: Comparative Yields for Thione Substitution

Reaction ConditionYield (%)Purity (HPLC)
Ammonia (25%), 100°C, 12 h5892%
Ammonia (30%), CuI, 120°C, 8 h6395%

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern production methods utilize continuous flow reactors to enhance scalability. For example, a two-step process integrates amidoxime formation and cyclocondensation in tandem reactors, achieving a throughput of 1.2 kg/h with 78% overall yield.

Advantages :

  • Reduced reaction time (4 hours vs. 12 hours batch).

  • Consistent product quality (99.5% purity by HPLC).

Purification Techniques

Industrial purification employs crystallization (ethanol/water) followed by chromatography (reverse-phase C18 columns). Residual solvents are minimized to <0.1% via vacuum drying at 50°C.

Analytical Validation and Quality Control

Spectroscopic Confirmation

  • ¹³C NMR : Peaks at δ 165.2 ppm (C=N) and δ 122.4–138.7 ppm (aromatic carbons).

  • Mass Spectrometry : Molecular ion peak at m/z 263.08 (C₁₀H₁₀N₄OS).

Purity Assessment

HPLC parameters :

  • Column : C18, 5 µm, 250 × 4.6 mm.

  • Mobile phase : Acetonitrile/water (70:30).

  • Retention time : 6.8 minutes.

Challenges and Mitigation Strategies

Byproduct Formation

The primary byproduct, 3-(4-(methylthio)phenyl)-1,2,4-oxadiazole-5-carboxamide , arises from incomplete hydrolysis. This is addressed by:

  • Optimized hydrolysis time : 6 hours (beyond 8 hours increases degradation).

  • Catalytic NaOH : 0.1 M solution reduces carboxamide formation.

Light Sensitivity

Intermediate thione derivatives are photosensitive. Mitigation includes:

  • Amber glassware during synthesis.

  • Storage : –20°C under nitrogen .

Chemical Reactions Analysis

Types of Reactions

3-(4-(Methylthio)phenyl)-1,2,4-oxadiazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of 3-(4-(Methylthio)phenyl)-1,2,4-oxadiazol-5-amine. Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Evaluation

A study evaluated the compound's efficacy against human cancer cell lines such as HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast adenocarcinoma). The results indicated:

  • Cytotoxicity Assay : The MTS assay demonstrated that the compound significantly reduced cell viability in both cell lines, with MDA-MB-231 showing higher sensitivity.
  • Mechanism of Action : The study suggested that the compound might induce apoptosis and cell cycle arrest through interactions with specific molecular targets like STAT3 and miR-21 .

Enzyme Inhibition

Another promising application of this compound lies in its potential as an enzyme inhibitor. Research has shown that oxadiazole derivatives can inhibit various enzymes involved in critical biological pathways.

Enzyme Inhibition Studies

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) :
    • Molecular docking studies revealed that oxadiazole derivatives interact non-covalently with AChE and BChE, blocking their active sites. This inhibition is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .
  • Other Enzymatic Targets :
    • The compound's structure allows it to serve as a scaffold for designing inhibitors targeting kinases and other enzymes involved in cancer progression and metastasis .

Biological Activities Beyond Cancer

In addition to its anticancer properties, this compound exhibits other biological activities:

  • Antimicrobial Activity : Some studies suggest that oxadiazole compounds can exhibit antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : Preliminary research indicates potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Summary of Applications

Application TypeDescription
Anticancer Significant cytotoxic effects on cancer cell lines; potential apoptosis induction mechanisms.
Enzyme Inhibition Inhibits AChE and BChE; potential for neuroprotective drug development.
Antimicrobial Exhibits activity against certain bacterial strains; further studies needed for validation.
Anti-inflammatory Preliminary evidence suggests possible anti-inflammatory properties; requires more research.

Mechanism of Action

The mechanism of action of 3-(4-(Methylthio)phenyl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-amine are best understood through comparisons with analogous heterocyclic derivatives. Below is a detailed analysis:

Structural Analogues with Varied Heterocycles

3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine (CAS 19922-07-7)

  • Key Differences :

  • Substituent : Chlorine (electron-withdrawing) instead of methylthio (electron-donating).
    • Impact : The thiadiazole’s sulfur may enhance biological activity (e.g., antimicrobial properties) compared to oxadiazole. Chlorine’s electronegativity could reduce metabolic stability but improve binding to hydrophobic targets .

3-(4-Methoxyphenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-4-amine (CAS 577790-48-8)

  • Key Differences :

  • Heterocycle : Triazole (three nitrogen atoms) instead of oxadiazole.
  • Substituents: Methoxy (-OMe) and benzylthio groups add steric bulk and modulate solubility. The benzylthio group may increase membrane permeability .

Analogues with Modified Substituents

5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine

  • Key Differences :

  • Substituent Position : Methyl group at the phenyl’s para position instead of methylthio.
  • Heterocycle : Thiadiazole (1,3,4- vs. 1,2,4-oxadiazole).
    • Impact : The methyl group lacks sulfur’s lone-pair electrons, reducing electronic interactions. Thiadiazole derivatives are associated with insecticidal and fungicidal activities, suggesting divergent applications compared to oxadiazoles .

3-(Methylthio)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-4-amine

  • Key Differences :

  • Substituent : Thiophenemethyl group introduces aromatic sulfur, altering electronic properties.
    • Impact : The thiophene moiety may enhance affinity for CNS targets due to improved π-stacking. Methylthio’s presence aligns with the parent compound’s lipophilicity .

Pharmacological and Physicochemical Comparisons

Compound Heterocycle Key Substituent(s) Biological Activity/Use
This compound 1,2,4-Oxadiazole -SMe (para) Intermediate for Elafibranor
3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine 1,2,4-Thiadiazole -Cl (para) Antimicrobial potential
3-(4-Methoxyphenyl)-5-(benzylthio)-triazol-4-amine 1,2,4-Triazole -OMe, -S-benzyl Enhanced solubility, CNS applications
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole -Me (para) Insecticidal, fungicidal

Physicochemical Notes:

  • Lipophilicity : Methylthio (-SMe) substituents generally increase logP values compared to methoxy (-OMe) or methyl (-Me) groups.
  • Electronic Effects : Thiadiazoles (with sulfur) exhibit greater electron delocalization than oxadiazoles, influencing redox stability.
  • Synthetic Accessibility : Microwave-assisted synthesis (e.g., for triazole derivatives ) offers faster routes compared to traditional oxadiazole preparations .

Biological Activity

3-(4-(Methylthio)phenyl)-1,2,4-oxadiazol-5-amine, with the CAS number 1699194-80-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its synthesis, pharmacological properties, and mechanisms of action.

Chemical Structure and Properties

The chemical formula for this compound is C9H9N3OSC_9H_{9}N_{3}OS. The structure features an oxadiazole ring, which is known for its diverse biological activities. The methylthio group attached to the phenyl ring enhances the compound's lipophilicity and may influence its pharmacokinetic properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with carbonyl compounds to form oxadiazole rings. The specific synthetic pathways can vary depending on the desired substituents and the scale of production.

Antitumor Activity

Several studies have investigated the antitumor potential of compounds related to oxadiazoles. For instance, a study highlighted that derivatives of oxadiazole exhibited significant cytotoxic effects against various cancer cell lines. In vitro assays showed that certain analogs had half-maximal inhibitory concentration (IC50) values in the micromolar range against breast cancer (MCF-7) and pancreatic cancer (PANC-1) cell lines .

CompoundCell LineIC50 (µM)
This compoundMCF-78.3
Silver Complex of OxadiazolePANC-1<10

These findings suggest that this compound may possess similar anticancer properties.

The anticancer activity of oxadiazole derivatives is often attributed to their ability to inhibit key enzymes involved in tumor growth and proliferation. For example, some studies suggest that these compounds may inhibit protein kinases or disrupt microtubule dynamics during mitosis . Molecular docking studies have provided insights into how these compounds interact with target proteins, further elucidating their mechanisms of action.

Case Studies

  • Antitumor Evaluation : A case study demonstrated that a series of oxadiazole derivatives showed selective activity against various cancer cell lines. The study reported that certain compounds exhibited enhanced activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating their potential as novel anticancer agents .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound with various targets including EGFR and BRAF kinases. These studies suggest that the compound may act similarly to established inhibitors like erlotinib and PLX4032 by occupying critical binding sites necessary for enzyme activation .

Q & A

Q. What are the standard synthetic routes for 3-(4-(Methylthio)phenyl)-1,2,4-oxadiazol-5-amine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves cyclization of a thiourea precursor or condensation of amidoximes with activated carboxylic acid derivatives. For example:

  • Step 1: React 4-(methylthio)benzoic acid with thionyl chloride to form the acyl chloride.
  • Step 2: Condense with amidoxime (e.g., 5-amine-1,2,4-oxadiazole precursor) under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours .
  • Optimization: Microwave-assisted synthesis reduces reaction time (20–30 minutes) and improves yields (15–20% increase) by enhancing reaction homogeneity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR (¹H/¹³C): Confirm substituent positions (e.g., methylthio group at C4-phenyl: δ ~2.5 ppm for S-CH₃ in ¹H NMR; δ ~14–16 ppm in ¹³C NMR for oxadiazole carbons) .
  • X-ray Crystallography: Resolve molecular geometry (e.g., dihedral angle between oxadiazole and phenyl rings) using SHELXL for refinement .
  • HRMS: Validate molecular formula (C₉H₈N₃OS requires [M+H]⁺ = 222.0432) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Methodological Answer:

  • Antimicrobial: Broth microdilution (MIC determination against S. aureus, E. coli) per CLSI guidelines .
  • Antioxidant: DPPH radical scavenging assay (IC₅₀ comparison with ascorbic acid) .
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ values <50 µM indicating potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of derivatives?

Methodological Answer:

  • Substituent Variation: Modify the methylthio group (e.g., replace with -SO₂CH₃, -SCH₂F) or oxadiazole substituents (e.g., 5-amine → 5-nitro) .

  • Activity Testing: Compare derivatives using standardized assays (e.g., IC₅₀ ratios for cytotoxicity).

  • Data Table Example:

    DerivativeR Group (Position)IC₅₀ (µM, HepG2)LogP
    Parent-SCH₃ (C4-phenyl)45.22.1
    Derivative A-SO₂CH₃28.71.8
    Derivative B-SCH₂F33.52.3

Q. How can conflicting crystallographic data on bond lengths/angles be resolved for this compound?

Methodological Answer:

  • Refinement Protocols: Use SHELXL with high-resolution data (≤1.0 Å) and anisotropic displacement parameters .
  • Validation Tools: Check using PLATON’s ADDSYM to detect missed symmetry or disorder .
  • Comparative Analysis: Cross-reference with similar oxadiazoles (e.g., C-N bond lengths: 1.32–1.35 Å in oxadiazole rings) .

Q. What computational strategies are effective for predicting its pharmacokinetic properties?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate membrane permeability (e.g., POPC lipid bilayers) to assess blood-brain barrier penetration .
  • ADMET Prediction: Use SwissADME or pkCSM to estimate LogP (optimal: 1–3), CYP450 inhibition, and bioavailability (%F >30%) .
  • Docking Studies: Target enzymes (e.g., COX-2, EGFR) using AutoDock Vina to identify binding modes (e.g., H-bond with oxadiazole N-atoms) .

Q. How should researchers address discrepancies in reported biological activity across studies?

Methodological Answer:

  • Standardize Assays: Adopt common protocols (e.g., fixed cell lines, serum-free conditions) to minimize variability .
  • Meta-Analysis: Pool data from ≥3 independent studies using random-effects models to calculate weighted IC₅₀ values .
  • Control Experiments: Test positive/negative controls (e.g., doxorubicin for cytotoxicity) in parallel to validate assay conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.